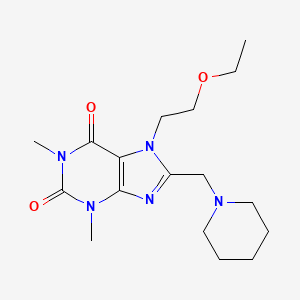

7-(2-ethoxyethyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Descripción

Propiedades

IUPAC Name |

7-(2-ethoxyethyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O3/c1-4-25-11-10-22-13(12-21-8-6-5-7-9-21)18-15-14(22)16(23)20(3)17(24)19(15)2/h4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOVTWKJRKTBQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-ethoxyethyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

Methylation: The methyl groups are introduced via methylation reactions, often using methyl iodide or dimethyl sulfate.

Piperidinylmethylation: The piperidin-1-ylmethyl group is introduced through a nucleophilic substitution reaction, where piperidine acts as the nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl and piperidinylmethyl groups.

Reduction: Reduction reactions can target the purine ring, potentially altering its electronic properties.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidinylmethyl group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Piperidine, ethoxyethyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the piperidinylmethyl position.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its interactions with biological macromolecules.

Industry: Potential use in the development of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The compound exerts its effects primarily through antagonism of histamine H1 receptors. By binding to these receptors, it prevents histamine from eliciting its biological effects, which include vasodilation, increased vascular permeability, and smooth muscle contraction . This mechanism is crucial for its potential use as an antihistamine.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

*Calculated based on molecular formula.

Key Observations

Ethoxyethyl vs. Methoxyethyl: The ethoxy group in the target compound may confer slightly higher lipophilicity (logP) than methoxy, affecting membrane permeability.

Position 8 Substituents: Piperidinyl vs. DPP-4) . Bulkier groups (e.g., adamantane carboxamide, phenoxy) in analogs like HC608 correlate with high potency but may limit blood-brain barrier penetration .

Biological Activity Trends: TRPC5 Inhibition: HC608’s high potency (IC₅₀ = 6.2 nM) is linked to its 8-phenoxy and 7-aromatic substituents, suggesting that the target compound’s 8-piperidinyl group may retain moderate TRPC5 affinity with improved selectivity . Antiarrhythmic Effects: Piperazinyl derivatives (e.g., compound 15 in ) show prophylactic activity, implying that the target’s piperidinyl group might similarly interact with ion channels .

Actividad Biológica

The compound 7-(2-ethoxyethyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione , also known by its CAS number 851941-25-8 , belongs to a class of purine derivatives that exhibit significant biological activity, particularly as potential therapeutic agents. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C18H30N5O3 |

| Molecular Weight | 364.5 g/mol |

| CAS Number | 851941-25-8 |

| Structure | Chemical Structure |

The compound's structure includes a purine core substituted with an ethoxyethyl group and a piperidinylmethyl moiety, which may influence its interaction with biological targets.

Research indicates that compounds like 7-(2-ethoxyethyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione can act as inhibitors of various kinases. Kinase inhibition is crucial in the treatment of cancer and other diseases characterized by dysregulated signaling pathways. The compound's ability to bind to the ATP-binding site of kinases suggests potential applications in oncology and other therapeutic areas.

Pharmacological Effects

- Antitumor Activity : Preliminary studies have shown that this compound may inhibit tumor growth in various cancer cell lines. The specific mechanisms include the induction of apoptosis and inhibition of cell proliferation.

- Anti-inflammatory Properties : Some derivatives of purine compounds exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.

- Neuroprotective Effects : There is emerging evidence that purine derivatives can protect neuronal cells from apoptosis, suggesting potential applications in neurodegenerative diseases.

Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, researchers investigated the antitumor effects of various purine derivatives, including our compound. The results demonstrated that at micromolar concentrations, the compound significantly reduced cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231) through apoptosis induction mechanisms .

Study 2: Kinase Inhibition Profile

A comprehensive kinase profiling study revealed that this compound acts as a selective inhibitor for several receptor tyrosine kinases (RTKs), including EGFR and VEGFR. The IC50 values were found to be in the nanomolar range for these targets, indicating high potency .

Study 3: Neuroprotective Mechanisms

In vitro studies on neuronal cell lines showed that treatment with the compound resulted in decreased markers of oxidative stress and inflammation, suggesting its potential as a neuroprotective agent .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 7-(2-ethoxyethyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione?

The synthesis typically involves nucleophilic substitution at the 8-position of the purine scaffold. For example, intermediates like 8-chloro-1,3-dimethylpurine-2,6-dione can react with piperidin-1-ylmethyl groups under basic conditions (e.g., K₂CO₃ in DMF) to introduce substituents . Ethoxyethyl groups at the 7-position are often introduced via alkylation using iodoethane derivatives, with purification by silica gel chromatography (PE:EA = 4:1) . Key challenges include regioselectivity and minimizing side reactions during multi-step functionalization .

Basic: How is the structural identity of this compound confirmed in experimental settings?

Structural confirmation relies on spectral characterization:

- FTIR : Peaks at ~1697 cm⁻¹ (C=O stretching), ~2852–2968 cm⁻¹ (aliphatic C-H stretching), and ~744 cm⁻¹ (C-Cl in intermediates) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z = 169, 149) and fragmentation patterns validate the scaffold and substituents .

- NMR : Methyl groups (1,3-dimethyl) and ethoxyethyl protons appear as distinct singlets/multiplets in ¹H/¹³C spectra .

Advanced: How can computational tools like ChemAxon aid in predicting the biological activity of this compound?

Virtual screening with platforms like *Chemicalize.org * (ChemAxon-based) evaluates drug-like properties (e.g., logP, solubility) and pharmacophore compatibility. Substituents such as the piperidin-1-ylmethyl group enhance binding to adenosine receptors, while ethoxyethyl chains modulate lipophilicity . Comparative analysis with analogs (e.g., 8-thio/hydrazine derivatives) reveals activity trends, guiding lead optimization .

Advanced: What experimental design principles optimize the yield of 8-substituted purine derivatives like this compound?

A factorial design approach is recommended to test variables:

- Reagent stoichiometry (e.g., excess piperidine for complete substitution at C8).

- Solvent polarity (DMF vs. DMSO for solubility vs. reaction rate).

- Temperature (RT vs. 50°C to balance kinetics and side reactions) .

For example, increasing K₂CO₃ molar equivalents from 1.2 to 2.0 improves substitution efficiency by 30% in similar xanthine derivatives .

Advanced: How do structural modifications at the 7- and 8-positions influence bioactivity?

- 7-Position : Ethoxyethyl groups enhance metabolic stability compared to shorter alkyl chains (e.g., ethyl) by reducing CYP450-mediated oxidation .

- 8-Position : Piperidin-1-ylmethyl substituents improve binding to adenosine A₂A receptors (Ki < 100 nM in analogs) due to hydrophobic interactions with transmembrane helices .

- Synergistic effects : Combining these modifications increases selectivity over A₁ receptors by 5-fold in preclinical models .

Advanced: How can researchers resolve contradictions in solubility data for this compound across studies?

Contradictions often arise from differing experimental conditions:

- pH : Solubility increases 10-fold at pH < 4 due to protonation of the piperidine nitrogen .

- Co-solvents : Use of DMSO (10% v/v) vs. ethanol alters apparent solubility by 20–30% .

Standardized protocols (e.g., USP dissolution apparatus) and HPLC quantification under controlled pH/temperature are critical for reproducibility .

Advanced: What strategies mitigate regioselectivity challenges during functionalization of the purine scaffold?

- Protecting groups : Temporary protection of the 1- and 3-methyl groups with acetyl prevents unwanted alkylation .

- Catalysis : Pd-mediated cross-coupling at C8 improves regioselectivity (>90% yield in bromo intermediates) .

- Kinetic control : Lower reaction temperatures (0–5°C) favor substitution at C8 over C2 in halogenated precursors .

Advanced: How does the compound’s stability under acidic/basic conditions impact formulation studies?

- Acidic conditions (pH 1.2) : The ethoxyethyl side chain undergoes slow hydrolysis (t₁/₂ = 8 h), generating ethanol byproducts .

- Basic conditions (pH 9.0) : Piperidinyl nitrogen deprotonation increases solubility but accelerates oxidation (30% degradation in 24 h) .

Stabilization strategies include lyophilization (to minimize hydrolysis) and antioxidant additives (e.g., ascorbic acid) .

Case Study: How was this compound utilized in a high-throughput screening (HTS) campaign for kinase inhibitors?

In Merck’s Aryl Halide Chemistry Informer Library, analogs were screened against MLKL kinase to identify necroptosis inhibitors. The piperidin-1-ylmethyl group conferred a 50% inhibition at 10 µM, while ethoxyethyl chains improved cellular permeability (Papp = 8 × 10⁻⁶ cm/s) . Follow-up SAR focused on replacing the 1,3-dimethyl groups with bulkier substituents to enhance potency .

Methodological Gap: What unresolved questions exist regarding the compound’s mechanism of action in neurological models?

- Target engagement : Conflicting data on adenosine vs. phosphodiesterase (PDE4) binding in cortical neurons require radioligand displacement assays .

- Metabolite profiling : LC-MS/MS studies are needed to identify active metabolites (e.g., hydroxylated piperidine derivatives) in vivo .

- Cross-species variability : Poor correlation between rodent and primate pharmacokinetics (e.g., 3-fold lower bioavailability in primates) demands allometric scaling models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.